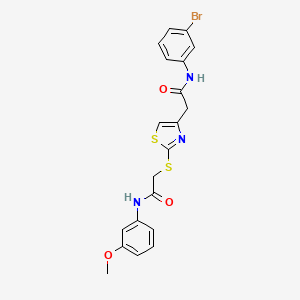

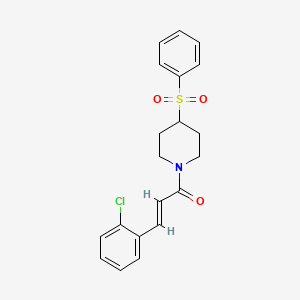

![molecular formula C19H17NO4 B2425158 (E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448140-75-7](/img/structure/B2425158.png)

(E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-1’-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a chemical compound that is offered by Benchchem. It is a derivative of furan-2-carboxamide, which has been studied for its potential as a microtubule stabilizing agent and for its potential to induce mitotic arrest and potentiate apoptosis in cancer cells .

Synthesis Analysis

The synthesis of this compound involves the substrate 2-furanacrylamide (1.0 mmol), (EtO)3 2 SO4. The organic solvents were removed by vacuum distillation. Crude products were purified by gel column chromatography and finally recrystallized to obtain the title compound . Further studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Molecular Structure Analysis

The molecular structure of this compound is characterized by weak intermolecular C–H⋯O and C–H⋯N hydrogen bonds. Additionally, a weak intramolecular hydrogen C6–H6⋯O1 bond interaction is also formed between O1 and H6 atoms. The C7–N1 distance is 1.149 (3) Å, which indicates a C–N triple bond. The three N1–C7–C6 atoms with the bond angle of 178.5 (3)° are almost in a straight line .

Chemical Reactions Analysis

The compound showed a yield of 88%, considered high . Analyses were performed in isocratic mode, with methanol as a mobile phase at a flow rate of 1.4 mL/min .

Physical And Chemical Properties Analysis

The compound is monoclinic, P21/n (no. 14), a = 3.7589 (5) Å, b = 19.493 (2) Å, c = 8.4180 (10) Å, V = 601.98 (13) Å3, Z = 4, R gt (F) = 0.0502, wR ref (F 2) = 0.1274, T = 170 K .

科学的研究の応用

- By modifying substituents on the furan ring or the acryloyl group, novel derivatives can be designed for targeted therapies .

Medicinal Chemistry and Drug Discovery

Catalysis and Green Chemistry

作用機序

将来の方向性

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This compound, as a derivative of furan-2-carboxamide, has potential in the field of cancer research, particularly in the development of new candidates for anti-cancer drugs .

特性

IUPAC Name |

1'-[(E)-3-(furan-2-yl)prop-2-enoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-16-12-19(24-17-6-2-1-5-15(16)17)9-10-20(13-19)18(22)8-7-14-4-3-11-23-14/h1-8,11H,9-10,12-13H2/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMGOYUKQVINOD-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone](/img/structure/B2425075.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2425076.png)

![Methyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2425078.png)

![6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2425084.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425087.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2425088.png)

![Diethyl 5-[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2425090.png)

![1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425091.png)

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2425098.png)